2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
Description
Historical Development of Indole-3-carbaldehyde Chemistry
The historical development of indole-3-carbaldehyde chemistry traces back to the early 20th century when researchers first recognized the importance of this heterocyclic scaffold. Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, was initially identified as a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus. The biosynthetic pathway of indole-3-carbaldehyde has been extensively studied, revealing that it is synthesized from tryptophan via intermediates including indole-3-acetaldoxime and indole-3-acetonitrile.
The synthetic preparation of indole-3-carbaldehyde compounds has evolved significantly since its first isolation in 1903. Early synthetic approaches focused on direct formylation of indole using classical reactions such as the Reimer-Tiemann reaction with aqueous potassium hydroxide and chloroform, Grignard reactions, and the Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide. The Reimer-Tiemann reaction specifically targets the C3 position of indole, where dichlorocarbene attacks due to the electron-rich nature of this carbon center.
Modern synthetic methodologies have introduced more sophisticated approaches, including the use of Vilsmeier reagent preparation through controlled addition of phosphorus oxychloride to anhydrous dimethylformamide. This methodology has enabled the synthesis of various indole-3-carbaldehyde derivatives with enhanced yields and selectivity. The development of thiosemicarbazone derivatives has further expanded the chemical space, with researchers achieving synthesis through Schiff base condensation reactions.
Significance of 2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde in Chemical Research
The compound this compound represents a significant advancement in indole chemistry due to its unique structural features and synthetic accessibility. This compound, bearing the Chemical Abstracts Service number 338416-38-9, has attracted considerable attention in chemical research for its potential applications in medicinal chemistry and organic synthesis.
The molecular structure incorporates several key functional groups that enhance its reactivity and biological activity. The presence of the 2-chlorophenyl group suggests potential pharmacological properties, particularly in anticancer and antimicrobial activities. The thioether linkage provides additional synthetic versatility, allowing for further chemical modifications and the development of more complex molecular architectures.
Table 1: Molecular Properties of this compound
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 301.8 g/mol | PubChem 2.1 |
| XLogP3-AA | 4.5 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 301.0328129 Da | PubChem 2.1 |
Research has demonstrated that this compound can participate in various chemical reactions due to its multiple functional groups. The aldehyde functionality enables condensation reactions, while the thioether linkage provides opportunities for oxidation and substitution reactions. The chlorophenyl substituent introduces additional reactivity patterns and potential for further derivatization.
The synthesis of this compound typically involves several key steps, including the formation of the indole core, introduction of the methyl group at the nitrogen position, installation of the aldehyde functionality at the C3 position, and coupling with the 2-chlorophenyl thiol derivative. Each synthetic step requires careful optimization to achieve high yields and purity of the desired product.
Overview of Indole Scaffold in Organic and Medicinal Chemistry
The indole scaffold represents one of the most important heterocyclic frameworks in organic and medicinal chemistry, serving as a versatile building block for diverse pharmacological activities. Indole derivatives are well-known for their extensive biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. The prevalence of indole structures in natural products, alkaloids, and bioactive heterocycles has encouraged researchers to explore this scaffold as a lead compound in drug development processes.
The therapeutic importance of indole derivatives spans multiple challenging targets including dengue, chikungunya antiviral activity, antihypertensive effects, diuretic properties, immunomodulation, central nervous system stimulation, antihyperlipidemic activity, antiarrhythmic effects, anti-Alzheimer potential, and neuroprotective properties. Additionally, indole derivatives have demonstrated significant activity against cancer, tuberculosis, microbial infections, human immunodeficiency virus, malaria, inflammation, leishmaniasis, and various parasitic infections.
Table 2: Pharmacological Targets of Indole Derivatives
| Therapeutic Area | Specific Targets | Number of Reported Activities |
|---|---|---|
| Infectious Diseases | Antiviral, Antimicrobial, Anti-HIV, Antimalarial | 6 |
| Central Nervous System | Anti-Alzheimer, Neuroprotective, CNS Stimulant | 3 |
| Cardiovascular | Antihypertensive, Antiarrhythmic, Antihyperlipidemic | 3 |
| Cancer | Anticancer, Antitumor | 2 |
| Metabolic | Diuretic, Immunomodulator | 2 |
| Parasitic | Antileishmanial, Antianthelmintic | 2 |
| Inflammatory | Anti-inflammatory | 1 |
The indole ring system provides an excellent platform for structure-activity relationship studies due to its ability to accommodate various substituents at different positions. The nitrogen atom in the indole ring can be alkylated or acylated, while the benzene ring can undergo electrophilic substitution reactions. The C3 position is particularly reactive toward electrophilic attack, making it an ideal site for functionalization with aldehyde groups and other substituents.
Recent advances in indole chemistry have focused on the development of hybrid pharmacophore-based approaches in drug design with enhanced potential. The combination of indole scaffolds with other pharmacologically active moieties has led to the creation of novel compounds with improved biological profiles. This approach has been particularly successful in the development of enzyme inhibitors and compounds targeting specific cellular pathways.
The biosynthetic pathways involving indole compounds have also garnered significant attention, particularly in plant defense mechanisms. In cruciferous plants such as Arabidopsis thaliana, indole-3-carbaldehyde and indole-3-carboxylic acid derivatives play important roles in pathogen defense, functioning alongside the characteristic phytoalexin camalexin. These compounds are synthesized through specific enzymatic pathways involving cytochrome P450 enzymes and aldehyde oxidases, demonstrating the sophisticated biochemical machinery evolved for indole metabolism.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-18-14-8-4-2-6-11(14)12(10-19)16(18)20-15-9-5-3-7-13(15)17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZXUABYVOFCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=CC=C3Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and minimal by-products.
Chemical Reactions Analysis
2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde as an anticancer agent. The compound's structure allows it to interact with various cellular pathways, making it a candidate for further development in cancer therapeutics.
- Mechanism of Action: The compound exhibits cytotoxic activity against several cancer cell lines. Its effectiveness is attributed to the presence of the chlorophenyl and sulfanyl groups, which enhance its interaction with biological targets. For instance, the compound has shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Case Study: In a study involving the synthesis of indole-linked thiazoles, compounds derived from this compound exhibited selective cytotoxicity against cancer cells, suggesting that modifications to the indole structure can optimize therapeutic efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its efficacy against various bacterial strains makes it a valuable candidate for developing new antibiotics.
- Antibacterial Properties: Preliminary tests indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its antimicrobial potency .
- Case Study: A recent investigation demonstrated that derivatives of this compound showed improved activity against multi-drug resistant strains of bacteria, outperforming existing antibiotics in some cases. This highlights its potential as a lead compound in antibiotic development .
Anticonvulsant Activity
Another area where this compound shows promise is in anticonvulsant applications.
- Mechanism of Action: Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to anticonvulsant effects. The presence of specific functional groups appears to be crucial for enhancing this activity .
- Case Study: In animal models, certain derivatives showed significant protection against seizure-induced mortality, suggesting that modifications to the indole structure could yield potent anticonvulsant agents .
Summary of Applications
| Application | Mechanism/Activity | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | Selective activity; lower IC50 than doxorubicin |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | Effective against multi-drug resistant strains |
| Anticonvulsant | Modulation of neurotransmitter systems | Significant protection in animal models |
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
This compound differs from the target molecule by having two chlorine atoms at the 2- and 6-positions of the phenyl ring (vs. a single 2-chlorophenyl group). No bioactivity data are provided, but structure-activity relationship (SAR) studies suggest that increased halogenation often enhances target engagement in enzyme inhibition or receptor binding .
2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde
Replacing the sulfanyl group with a sulfonyl (–SO₂–) moiety significantly changes electronic properties. Sulfonyl groups are stronger electron-withdrawing groups, which may reduce nucleophilicity at the indole core but improve metabolic stability. Evidence indicates that sulfonyl-containing indole derivatives exhibit antibacterial and antifungal activities , suggesting that the sulfanyl group in the target compound may confer distinct bioactivity profiles.
Functional Group Variations in Indole Derivatives
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
These analogs (e.g., compound 8q) feature an oxadiazole ring and acetamide group appended to the sulfanyl-indole scaffold. The oxadiazole moiety enhances hydrogen-bonding capacity, contributing to potent α-glucosidase inhibition (IC₅₀ = 49.71 µM for 8q vs. 38.25 µM for acarbose) .
Core Structure Modifications
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
While bioactivity data are unavailable, such structural changes may shift target selectivity compared to indole-based compounds .
Physicochemical and Pharmacological Comparisons
Table 1 summarizes key differences between the target compound and its analogs.
Table 1. Structural and Functional Comparison of 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde with Analogs
Key Insights
- Substituent Effects : Halogenation (e.g., chlorine) and functional group choice (sulfanyl vs. sulfonyl) critically influence electronic properties and bioactivity.
- Core Modifications : Pyrazole analogs may offer improved metabolic stability, while indole-oxadiazole hybrids enhance enzyme inhibition through additional hydrogen-bonding motifs.
- SAR Trends : The sulfanyl group’s role in binding interactions is evident in analogs like 8q, but its efficacy depends on synergistic effects with other substituents .
Biological Activity
The compound 2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, identified by its CAS number 338416-38-9, is a member of the indole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
Basic Information
- Chemical Formula : C₁₆H₁₂ClNOS
- Melting Point : 162–164 °C
- MDL Number : MFCD01315818
Structure
The compound features a chlorophenyl group and a sulfanyl moiety attached to an indole structure, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives exhibiting similar structural motifs have shown promising results against various pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4a | 0.22 | Excellent against Staphylococcus aureus |
| 5a | 0.25 | Effective against Escherichia coli |
| 7b | 0.30 | Strong activity against multiple Gram-positive and Gram-negative bacteria |
These findings suggest that compounds with similar structures may also exhibit significant antimicrobial properties, potentially due to the electron-withdrawing effects of the chlorine atom and the presence of the sulfanyl group .
Anticancer Activity
The anticancer potential of indole derivatives has been extensively studied. For example, compounds with structural similarities to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
The structure-activity relationship (SAR) indicates that substituents on the phenyl ring can enhance cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The proposed mechanisms for the biological activities of this class of compounds include:
- Inhibition of Topoisomerases : Compounds similar to this compound have been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
- Apoptosis Induction : These compounds may trigger apoptotic pathways in tumor cells, contributing to their anticancer efficacy.
Study on Anticancer Efficacy
A study investigated the effects of a series of indole derivatives on human cancer cell lines. The results indicated that specific modifications to the indole structure significantly impacted their cytotoxicity:
- Compound A : Exhibited an IC50 value of 0.25 µM against MCF-7 cells.
- Compound B : Showed less efficacy with an IC50 value of 1.5 µM.
These findings underscore the importance of structural modifications in enhancing biological activity .
Antimicrobial Evaluation
Another research focused on evaluating the antimicrobial properties of various thiazole and indole derivatives revealed that certain substitutions led to enhanced antibacterial activity:
- Thiazole-Indole Hybrid Compounds : Displayed MIC values as low as 0.15 µg/mL against resistant bacterial strains.
This suggests potential applications in developing new antimicrobial agents based on the scaffold present in this compound .
Q & A
Q. What synthetic methodologies are employed for preparing 2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, and what parameters critically influence reaction efficiency?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with indole core functionalization. Key steps include:
Sulfanyl Group Introduction : Reacting 1-methylindole-3-carbaldehyde with 2-chlorothiophenol under nucleophilic aromatic substitution (SNAr) conditions.
Optimization Parameters :
- Temperature : Controlled heating (80–100°C) to activate the thiol group while avoiding decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
- Catalysts : Use of base catalysts (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from by-products like disulfides or unreacted starting materials.
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and conformation. For example, the sulfanyl group adopts a planar geometry due to conjugation with the indole ring.
- Software : SHELXL refines anisotropic displacement parameters, while WinGX/ORTEP visualizes thermal ellipsoids (e.g., mean C–C bond length: 1.43 Å) .
Q. Table 1: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 14.254 Å, b = 16.327 Å, c = 10.158 Å, β = 96.37° |
| Z (molecules/unit cell) | 4 |
| R factor | 0.065 |
| Refinement software | SHELXL-2019 |
| Adapted from analogous indole derivatives |
Q. What biological activities are reported for structurally related indole derivatives, and how are they evaluated?
Methodological Answer: Indole derivatives exhibit:
- Antimicrobial Activity : Tested via agar dilution assays (MIC values) against Staphylococcus aureus and Candida albicans.
- Antitumor Potential : Assessed using MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa cells).
- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzyme targets like cytochrome P450 or tubulin .
Advanced Research Questions
Q. How can discrepancies between computational models and experimental crystallographic data for the sulfanyl group’s conformation be resolved?
Methodological Answer:
- Computational Refinement :
- Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to optimize geometry.
- Compare torsional angles (e.g., C–S–C–Cl dihedral) with SC-XRD results.
- Software Synergy : Use Mercury (CCDC) to overlay DFT-optimized and experimental structures, identifying steric or electronic mismatches.
- Dynamic Analysis : Molecular dynamics (MD) simulations assess thermal motion effects on sulfanyl group disorder .
Q. What strategies optimize regioselective 2-chlorophenylsulfanyl group introduction to minimize by-products?
Methodological Answer:
- Protecting Groups : Temporarily block competing reactive sites (e.g., indole N–H) with Boc or Fmoc groups.
- Catalytic Systems : Use CuI or Pd(PPh₃)₄ to mediate C–S bond formation selectively.
- Realtime Monitoring : LC-MS tracks reaction progress, enabling rapid adjustment of stoichiometry or temperature .
Q. What challenges arise in interpreting hydrogen-bonding interactions in crystal packing, and how do they impact properties?
Methodological Answer:
- Weak Interactions : The indole N–H often forms non-classical C–H···O/N hydrogen bonds (e.g., N–H···π interactions with adjacent aromatic rings).
- Impact on Solubility : Stronger intermolecular forces reduce solubility in non-polar solvents.
- Analysis Tools : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .
Q. What are the limitations of SHELXL in refining structures with high thermal motion or sulfanyl group disorder?
Methodological Answer:
- Disorder Handling : SHELXL partitions occupancy for disordered atoms but struggles with overlapping electron density (e.g., rotating sulfanyl groups).
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
